2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile
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Overview
Description
2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyran ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of benzaldehyde derivatives with malononitrile, followed by cyclization in the presence of a base to form the pyran ring. The imidazole ring can be introduced through subsequent reactions involving imidazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as halides or alkyl groups .
Scientific Research Applications
2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Its potential pharmacological properties, such as antimicrobial or anticancer activity, are of interest for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, in particular, is known to interact with metal ions and active sites of enzymes, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules and pyran derivatives. Examples include:
- 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenylpyrimidine
- 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenylthiazole
- 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenylfuran
Uniqueness
What sets 2-Amino-5-(1H-imidazol-1-yl)-4,6-diphenyl-4H-pyran-3-carbonitrile apart is the combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both an imidazole ring and a pyran ring in the same molecule is relatively rare and offers a distinct set of properties for exploration in various scientific fields .
Properties
CAS No. |
184706-39-6 |
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Molecular Formula |
C21H16N4O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-amino-5-imidazol-1-yl-4,6-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C21H16N4O/c22-13-17-18(15-7-3-1-4-8-15)19(25-12-11-24-14-25)20(26-21(17)23)16-9-5-2-6-10-16/h1-12,14,18H,23H2 |
InChI Key |
GTEIXJYKILKXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC(=C2N3C=CN=C3)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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